4-Bromo-1-fluoro-2-isopropenyl-benzene
Description
4-Bromo-1-fluoro-2-isopropenyl-benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), fluorine (position 1), and an isopropenyl group (CH₂=C(CH₃)-, position 2). This compound is structurally distinct due to the combination of electron-withdrawing halogens (Br, F) and the electron-rich isopropenyl group, which confers unique reactivity.
Properties
Molecular Formula |
C9H8BrF |
|---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
4-bromo-1-fluoro-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3 |
InChI Key |
BJRKNQPVVKOMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on substituent contributions.
Reactivity and Functional Group Analysis
- Electrophilic Substitution: The electron-withdrawing Br and F groups in this compound deactivate the benzene ring, directing incoming electrophiles to the less hindered positions (e.g., meta to Br). This contrasts with 4-Bromo-1,2-diaminobenzene , where electron-donating NH₂ groups activate the ring for faster substitution.
- Isopropenyl Group: The unsaturated isopropenyl group enables addition reactions (e.g., hydrogenation or polymerization), distinguishing it from saturated substituents like isopropyl in or phenylaminomethyl in .
- Halogen Effects : The presence of iodine in increases molecular weight and density compared to bromo-fluoro analogs, highlighting the impact of halogen atomic mass on physical properties.
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